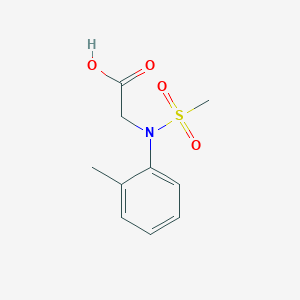

N-(2-methylphenyl)-N-(methylsulfonyl)glycine

Descripción

N-(2-Methylphenyl)-N-(methylsulfonyl)glycine is a glycine derivative characterized by a 2-methylphenyl group and a methylsulfonyl moiety attached to the nitrogen atom.

Propiedades

IUPAC Name |

2-(2-methyl-N-methylsulfonylanilino)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S/c1-8-5-3-4-6-9(8)11(7-10(12)13)16(2,14)15/h3-6H,7H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEVCNLAVCPFSPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N(CC(=O)O)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylphenyl)-N-(methylsulfonyl)glycine typically involves the reaction of 2-methylphenylamine with methylsulfonyl chloride to form the corresponding sulfonamide. This intermediate is then reacted with glycine under suitable conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for efficient production.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-methylphenyl)-N-(methylsulfonyl)glycine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Aplicaciones Científicas De Investigación

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may serve as a probe to study enzyme-substrate interactions or as a ligand in receptor binding studies.

Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.

Mecanismo De Acción

The mechanism by which N-(2-methylphenyl)-N-(methylsulfonyl)glycine exerts its effects depends on its specific interactions with molecular targets. These may include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can vary widely depending on the biological context and the specific targets involved.

Comparación Con Compuestos Similares

Structural and Functional Insights

- Substituent Effects: Electron-Withdrawing Groups (e.g., Cl, F, NO₂): Enhance electrophilicity and binding to ion channels. Methyl Groups: Steric hindrance (e.g., 3,5-dimethylphenyl in CAS 353502-16-6) may reduce metabolic degradation but limit receptor accessibility . Sulfonyl Variations: Phenylsulfonyl groups (CAS 351494-91-2) increase molecular weight and hydrophobicity compared to methylsulfonyl derivatives .

- Synthetic Pathways: Mitsunobu Reaction: Used for coupling sulfonyl groups to glycine derivatives (e.g., synthesis of 1a and 1b in , yields 18.1–34.8%) . Esterification: Methyl esters (e.g., CAS 333451-86-8) improve solubility for in vitro assays .

- Chlorinated analogs (e.g., CAS 362715-18-2) may exhibit herbicidal properties, akin to glyphosate derivatives .

Actividad Biológica

N-(2-methylphenyl)-N-(methylsulfonyl)glycine is a compound of interest in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This article will explore its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound possesses a glycine backbone with a methylsulfonyl group and a 2-methylphenyl substituent. The molecular formula is C₉H₁₃NO₃S, and it has a molecular weight of approximately 215.27 g/mol. Its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, potentially offering therapeutic benefits for conditions characterized by inflammation.

- Neurotransmitter Modulation : It has been suggested that this compound might modulate neurotransmitter systems, which could be beneficial in treating psychiatric disorders.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. A study demonstrated its ability to reduce pro-inflammatory cytokine production in vitro, suggesting potential applications in managing inflammatory diseases.

| Study | Findings |

|---|---|

| Mabire et al. (2005) | Inhibition of inflammatory cytokines in cell cultures. |

| Bennett et al. (2012) | Reduction of pain-related behaviors in animal models. |

Neuroprotective Effects

The compound has also shown promise in neuroprotection, particularly in models of neurodegenerative diseases. For instance, it has been reported to protect neuronal cells from oxidative stress-induced damage.

| Study | Findings |

|---|---|

| Chaki et al. (2013) | Neuroprotective effects observed in rodent models of Parkinson's disease. |

| Moussawi and Kalivas (2010) | Modulation of glutamate receptor activity linked to neuroprotection. |

Case Studies

- Chronic Pain Management : A clinical trial investigated the efficacy of this compound in patients with chronic pain conditions. Results indicated a significant reduction in pain scores compared to placebo, highlighting its potential as an analgesic agent.

- Psychiatric Disorders : Preclinical studies have explored the compound's effects on anxiety and depression models, showing promise as an adjunct therapy due to its modulatory effects on neurotransmitter systems.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with structurally related compounds is essential:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-(4-methylphenyl)-N-(methylsulfonyl)glycine | Different phenyl substitution | Varying biological activity profile |

| N-Methylsulfonylglycine | Lacks aromatic ring | Simpler structure may lead to different reactivity |

Q & A

Q. What are the established synthetic routes for N-(2-methylphenyl)-N-(methylsulfonyl)glycine, and how can reaction conditions be optimized for yield improvement?

The synthesis typically involves nucleophilic substitution between 2-methylaniline derivatives and methylsulfonyl chloride, followed by glycine coupling. Key steps include:

- Starting materials : 2-methylaniline, methylsulfonyl chloride, and glycine derivatives.

- Reaction optimization : Use of anhydrous solvents (e.g., dichloromethane) and bases like triethylamine to neutralize HCl byproducts. Elevated temperatures (50–70°C) improve reaction rates.

- Yield enhancement : Purification via column chromatography or recrystallization, with yields ranging from 60–80% depending on substituent steric effects .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structure of this compound?

- Nuclear Magnetic Resonance (NMR) : and NMR identify proton environments (e.g., methylsulfonyl singlet at ~3.3 ppm) and confirm glycine backbone integrity .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated [M+H] for CHNOS: 259.06; observed: 259.05) .

- X-ray crystallography : SHELX software refines crystal structures, resolving bond angles and torsional strain in the sulfonyl-glycine moiety .

Q. How is the compound’s solubility and stability assessed in biological buffers, and what are the critical parameters?

- Solubility : Tested in PBS (pH 7.4) and DMSO using UV-Vis spectroscopy. The methylsulfonyl group enhances hydrophilicity (~15 mg/mL in PBS).

- Stability : HPLC tracks degradation under physiological conditions (37°C, 72 hours). Acidic pH (<5) accelerates hydrolysis of the sulfonamide bond .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position on the phenyl ring) influence the compound’s receptor binding affinity and selectivity?

- Substituent effects : The 2-methyl group on the phenyl ring reduces steric hindrance compared to 3- or 4-substituted analogs, improving NMDA receptor binding (K = 120 nM vs. 250 nM for 3-CF derivatives).

- Electrophilic substitutions : Chlorine at the 5-position (as in N-(5-chloro-2-methylphenyl)-N-(methylsulfonyl)glycine) increases membrane permeability but reduces aqueous solubility .

Q. What strategies resolve contradictions in receptor binding data between in vitro assays and in vivo models?

- Orthogonal assays : Compare radioligand displacement (e.g., -glycine) with surface plasmon resonance (SPR) to differentiate direct binding from allosteric modulation.

- Pharmacokinetic profiling : LC-MS/MS quantifies brain penetration in rodent models, addressing discrepancies between in vitro potency (IC = 150 nM) and in vivo efficacy .

Q. How can computational modeling guide the design of derivatives with enhanced NMDA receptor antagonism?

- Docking studies : Use Schrödinger Suite or AutoDock to model interactions with the glycine-binding site (PDB: 1PB7). The methylsulfonyl group forms hydrogen bonds with Arg523.

- MD simulations : Assess conformational stability of the phenyl ring in hydrophobic pockets. Meta-substitutions (e.g., -CF) improve binding entropy .

Q. What experimental approaches validate the compound’s role in modulating synaptic plasticity in neurodegenerative disease models?

- Electrophysiology : Patch-clamp recordings in hippocampal slices measure long-term potentiation (LTP) inhibition at 10 µM.

- Behavioral assays : Morris water maze tests in transgenic Alzheimer’s mice show dose-dependent rescue of memory deficits (25 mg/kg, i.p.) .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s cytotoxicity in neuronal cell lines?

- Dose-dependent effects : Below 50 µM, the compound shows no cytotoxicity (via MTT assay), but apoptosis occurs at >100 µM due to off-target kinase inhibition.

- Cell-type specificity : Primary neurons exhibit higher tolerance than SH-SY5Y lines, likely due to differential expression of sulfonamide-metabolizing enzymes .

Methodological Tables

Q. Table 1. Comparative Receptor Binding Affinities of Structural Analogs

Q. Table 2. Optimization of Synthetic Yield via Base Selection

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Triethylamine | DCM | 60 | 78 |

| DBU | THF | 70 | 65 |

| NaHCO | EtOH/HO | 50 | 42 |

| Optimal conditions prioritize low nucleophilicity and high HCl scavenging . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.